O,N-didesmethyltramadol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to tramadol, such as O,N-didesmethyltramadol, often involves complex chemical reactions. One method for synthesizing secondary amines, which are structurally similar to O,N-didesmethyltramadol, uses N,N,N',N'-tetramethylazodicarboxamide (TMAD) as a reagent in the Mitsunobu reaction, demonstrating the versatility of TMAD in synthesizing complex organic compounds (Tsunoda et al., 1994).
Molecular Structure Analysis
The molecular structure of O-desmethyltramadol, a closely related compound, has been thoroughly analyzed using quantum chemical and spectroscopic investigations. These studies provide insights into the electronic structure, vibrational modes, and molecular electrostatic potential surfaces, which are crucial for understanding the chemical behavior of O,N-didesmethyltramadol (Arjunan et al., 2014).
Chemical Reactions and Properties
N-Oxyl compounds, which share some structural similarities with O,N-didesmethyltramadol, are known for their roles in oxidation reactions and electrocatalytic applications. The electrochemical properties of these compounds, such as TEMPO and PINO, offer insights into the potential reactivity and applications of O,N-didesmethyltramadol in synthetic chemistry (Nutting et al., 2018).
Physical Properties Analysis
The physical properties of a compound are influenced by its molecular structure and chemical composition. While specific data on O,N-didesmethyltramadol's physical properties are not directly available, the analysis of related compounds, such as O-desmethyltramadol and its glucuronidation products, can provide indirect insights into its solubility, stability, and other physical characteristics (Lehtonen et al., 2010).
Chemical Properties Analysis
The chemical properties of O,N-didesmethyltramadol can be inferred from studies on similar compounds. For example, the reaction of methyl ketones with N,N-dimethylacetamide dimethyl acetal, leading to the synthesis of pyridines, sheds light on potential reactivity patterns and functional group transformations that could be applicable to O,N-didesmethyltramadol (Prek et al., 2015).
Scientific Research Applications
Drug Research : O,N-didesmethyltramadol is utilized in drug research to expand therapeutic options and enrich the therapeutic armamentarium (Drews, 2000).
Analgesic Drug Studies : It is an active metabolite of tramadol, an analgesic drug. Its structure has been optimized for better efficacy using the B3LYP method (Arjunan et al., 2014).
Role in IDDM Pathogenesis : The compound has a role in the pathogenesis of Insulin-Dependent Diabetes Mellitus (IDDM) (Mandrup-Poulsen, 1996).
Potency in Micro-Receptor Interaction : O-Desmethyltramadol (M1), a major active metabolite of tramadol, is 200 times more potent at the micro-receptor than the parent drug (De Leo et al., 2009).
Ocular Applications : It is a potential therapeutic option for medical treatment in ocular applications, although its delivery is hindered by barriers protecting the eye (Urtti, 2006).
Forensic Toxicology : In forensic toxicology, the formation of O,N-didesmethyltramadol is indicative of the time elapsed from drug ingestion to death (Barbera et al., 2013).
Pharmacokinetics Studies : O,N-didesmethyltramadol's pharmacokinetics and the identification of enzymes responsible for its biotransformation have been a focus in studies involving human liver microsomes (Venkatakrishnan et al., 1998).
Safety And Hazards
Future Directions
Desmetramadol, an investigational analgesic consisting of (+) and (-) enantiomers of the tramadol metabolite O-desmethyltramadol (M1), has been shown to provide the same safety and analgesia as tramadol, but without tramadol’s metabolic liabilities and related drug-drug interactions . This suggests that desmetramadol could potentially offer expanded safety and usefulness to clinicians seeking an alternative to schedule II opioids .
properties
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932422 | |
Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,N-didesmethyltramadol | |
CAS RN |
144830-18-2, 138853-73-3 | |
Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,N-Didesmethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,N-DIDESMETHYLTRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,O-Didesmethyltramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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